O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate
CAS No.: 1219402-96-6
Cat. No.: VC0022932
Molecular Formula: C₁₅H₂₅NO₅S₂
Molecular Weight: 363.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219402-96-6 |
|---|---|
| Molecular Formula | C₁₅H₂₅NO₅S₂ |
| Molecular Weight | 363.49 |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl 3,3-dimethyl-4-methylsulfanylcarbothioyloxypyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C15H25NO5S2/c1-14(2,3)21-12(18)16-8-9(20-13(22)23-7)15(4,5)10(16)11(17)19-6/h9-10H,8H2,1-7H3 |
| SMILES | CC1(C(CN(C1C(=O)OC)C(=O)OC(C)(C)C)OC(=S)SC)C |
Introduction
Chemical Identity and Structural Characteristics
Basic Identifiers and Nomenclature
O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate is identified by several systematic and common names. The compound's identifiers and nomenclature are summarized in Table 1.
Table 1: Chemical Identity and Identifiers
| Parameter | Information |
|---|---|
| CAS Number | 1219402-96-6 |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl 3,3-dimethyl-4-methylsulfanylcarbothioyloxypyrrolidine-1,2-dicarboxylate |
| Synonym | 1,2-Pyrrolidinedicarboxylic acid, 3,3-dimethyl-4-[(methylthio)thioxomethoxy]-, 1-(1,1-dimethylethyl) 2-methyl ester |
| Molecular Formula | C₁₅H₂₅NO₅S₂ |
| Molecular Weight | 363.49 g/mol |
The compound features a pyrrolidine core structure with several functional groups, including carboxylate, xanthate, and Boc-protecting groups. The chirality at the 2-position of the pyrrolidine ring is specified as S-configuration, which is a critical aspect of its structural identity .
Structural Features
The structure of O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate incorporates several key functional elements:
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A pyrrolidine ring system constituting the core structure
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A tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom
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A methyl ester group at the 2-position
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Geminal dimethyl groups at the 3-position, creating steric hindrance
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A xanthate moiety (methylthio-thioxomethoxy) at the 4-position
This specific arrangement of functional groups contributes to the compound's reactivity profile and applications in organic synthesis .
Physical and Chemical Properties
The physical and chemical properties of O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate determine its handling characteristics, storage requirements, and applications in synthetic chemistry.
Physical Properties
Table 2: Physical Properties
| Property | Value |
|---|---|
| Appearance | Brown Liquid |
| Physical State | Liquid at room temperature |
| Solubility | Soluble in Ether, Ethyl Acetate, Hexane |
| Storage Condition | No Data Available |
| Stability | No Data Available |
The compound exists as a brown liquid at room temperature, which influences its handling and storage requirements. Its solubility profile indicates compatibility with common organic solvents, particularly ethers and non-polar solvents, which is advantageous for various synthetic applications .
Chemical Reactivity
The chemical reactivity of O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate is primarily determined by its functional groups:
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The xanthate group (–OC(=S)SCH₃) is particularly reactive and can participate in various radical reactions and functional group transformations
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The Boc-protected nitrogen provides selective protection of the amine functionality
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The methyl ester is susceptible to hydrolysis and transesterification reactions
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The tertiary carbon bearing the geminal dimethyl groups contributes to steric hindrance
These reactive features make the compound valuable as an intermediate in multi-step organic syntheses, particularly in pharmaceutical development pathways.
Applications and Uses
Role in Organic Synthesis
O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate serves primarily as a synthetic intermediate in organic chemistry. Its unique structure allows it to participate in reactions that require the integration of amino acid derivatives with sulfur-containing compounds.
The compound's primary applications include:
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Integration of proline derivatives into complex molecular structures
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Introduction of xanthate functionality for subsequent transformations
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Serving as a building block in the synthesis of more complex pharmaceutical intermediates
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Enabling stereoselective transformations due to its defined chirality
While the compound is categorized under antipsychotics in some chemical databases, it is important to note that its primary role is as a synthetic intermediate rather than a direct therapeutic agent.
| Supplier | Location | Grade | Purity | Packaging |
|---|---|---|---|---|
| Shaanxi Dideu Medichem Co. Ltd. | China | Industrial | 99% | 25kg/Cardboard Drum |
| J & K Scientific Ltd. | China | Research | Not specified | Various sizes |
| Chemsky (Shanghai) International Co., Ltd. | China | Research | Not specified | Various sizes |
| Toronto Research Chemicals (TRC) | Canada | Research | ≥95% | 10mg, 50mg |
| American Custom Chemicals Corporation | United States | Research | 95% | 5mg, 10mg |
| Medical Isotopes, Inc. | United States | Research | Not specified | 50mg |
The compound is available in various packaging sizes, from small quantities (5-50mg) for research purposes to larger quantities (25kg) for industrial applications .
| Supplier | Quantity | Purity | Price (USD) |
|---|---|---|---|
| Toronto Research Chemicals | 10mg | Not specified | $110 |
| American Custom Chemicals Corporation | 5mg | 95% | $497.16 |
| American Custom Chemicals Corporation | 10mg | 95% | $700 |
| Medical Isotopes, Inc. | 50mg | Not specified | $1,800 |
These prices reflect the specialized nature of the compound and its applications primarily in research and development contexts. Bulk pricing for industrial quantities would likely be negotiated directly with suppliers .
Analytical Methods and Characterization
Several analytical techniques are commonly employed to characterize and confirm the identity and purity of O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate.
Spectroscopic Methods
Standard characterization techniques include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Infrared (IR) spectroscopy
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Mass Spectrometry (MS)
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High-Performance Liquid Chromatography (HPLC)
These methods are essential for structure confirmation and purity assessment, particularly for research-grade material. Quality control laboratories of suppliers like Toronto Research Chemicals are equipped to perform these analyses to ensure product quality .
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